(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide
Description
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide is a hydrazide-based compound featuring a benzimidazole core linked to a propanehydrazide scaffold. The (E)-configuration of the imine bond (C=N) in the 4-nitrobenzylidene moiety is critical for its structural stability and biological interactions. This compound is synthesized via condensation of 4-nitrobenzaldehyde with 3-(1H-benzo[d]imidazol-1-yl)propanehydrazide, a reaction typically performed in ethanol under reflux conditions .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(9-10-21-12-18-15-3-1-2-4-16(15)21)20-19-11-13-5-7-14(8-6-13)22(24)25/h1-8,11-12H,9-10H2,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUBHKHQLWBIGB-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide typically involves the condensation of 1H-benzo[d]imidazole with 4-nitrobenzaldehyde in the presence of a suitable hydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrazone Isomerization and Tautomerism
The 4-nitrobenzylidene hydrazone group exhibits dynamic isomerization and tautomeric behavior:
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E/Z Isomerism : The C=N bond in the hydrazone moiety allows geometric isomerism. Nuclear magnetic resonance (NMR) studies on analogous hydrazones (e.g., compound 9 in ) confirm the predominance of the syn-E isomer under ambient conditions due to steric and electronic stabilization .
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Tautomerism : The hydrazide (–CO–NH–N=CH–) segment participates in keto-enol and amido-amidic acid tautomerism. For example, in CDCl₃ solutions, compounds like 4d (from ) show averaged δC values for tautomeric carbons, indicating rapid exchange between forms .
Table 1: Key NMR Shifts for Hydrazone Tautomers
| Proton/Group | δH (ppm) | δC (ppm) | Assignment | Source |
|---|---|---|---|---|
| N=CH (E-isomer) | 8.10 | 150.2 | Hydrazone imine proton | |
| NH (amide) | 11.50 | – | Hydrazide NH resonance | |
| C=O (amide) | – | 165.0 | Carbonyl carbon signal |
Nucleophilic Substitution at Benzimidazole
The benzimidazole nitrogen atoms are reactive toward electrophiles:
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Alkylation/Acylation : Under basic conditions, the N1-position of benzimidazole undergoes alkylation with alkyl halides or acylation with acid chlorides. For instance, methyl iodide reacts with benzimidazole derivatives to form N-methylated products .
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Complexation : Benzimidazole’s lone pairs enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates that enhance stability or catalytic activity .
Reduction of Nitro Group
The 4-nitrobenzylidene substituent is reducible to an amine under catalytic hydrogenation (H₂/Pd-C) or via chemical reductants (e.g., SnCl₂/HCl):
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Catalytic Hydrogenation : Converts –NO₂ to –NH₂, yielding (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-aminobenzylidene)propanehydrazide. This product may undergo further diazotization or coupling reactions .
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Selectivity : Reduction typically targets the nitro group without affecting the hydrazone or benzimidazole moieties under mild conditions .
Condensation Reactions
The hydrazide group (–CONHNH₂) reacts with carbonyl compounds to form new hydrazones:
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Aldehyde/Ketone Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to generate bis-hydrazones. For example, substituting 4-nitrobenzaldehyde with 3-methoxybenzaldehyde produces derivatives like CID 6889114 .
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Acid Catalysis : Glacial acetic acid accelerates Schiff base formation, as demonstrated in syntheses of N-substituted hydrazides .
Table 2: Condensation Reaction Conditions
| Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol | Acetic acid | 6–8 | 75–85 | |
| 2,4-Difluorobenzaldehyde | Methanol | None | 5 | 68 |
Acid/Base-Mediated Reactions
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Protonation : The benzimidazole NH and hydrazide NH groups protonate in acidic media (e.g., H₂SO₄/EtOH), enhancing solubility and reactivity toward electrophiles .
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Deprotonation : Under basic conditions (e.g., NaOH), deprotonation at the hydrazide NH facilitates nucleophilic attacks or metal coordination .
Cyclization and Rearrangement
Under thermal or acidic conditions, intramolecular cyclization may occur:
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Benzimidazole Ring Expansion : Heating with diketones (e.g., 2-benzoylcyclohexanone) induces cleavage and reformation of the benzimidazole ring, producing fused heterocycles .
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Hemiaminal Formation : Intermediate hemiaminals (e.g., 8 in ) dehydrate to yield aromatic products, as observed in the synthesis of 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one .
Photochemical and Oxidative Reactions
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including the target compound, exhibit significant antimicrobial properties. For instance, compounds similar to (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide were tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
These results indicate that the presence of nitro groups enhances the antimicrobial potential of benzimidazole derivatives .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including colorectal carcinoma (HCT116). The following table summarizes the IC50 values of some related compounds:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
These findings suggest that (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide may be a promising candidate for further development as an anticancer agent due to its higher potency compared to standard treatments .
Materials Science Applications
Beyond biological applications, (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide has potential uses in materials science due to its unique chemical properties. Its ability to form coordination complexes with metal ions can be utilized in designing new materials for sensors or catalysts.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. This property is beneficial for developing new catalysts for organic reactions or materials with specific electronic properties .
Conclusion and Future Directions
The applications of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide span across medicinal chemistry and materials science, showcasing its versatility as a bioactive compound and a potential precursor for novel materials. Future research should focus on optimizing its synthesis for better yields and exploring its full range of biological activities through comprehensive preclinical studies.
Mechanism of Action
The mechanism of action of (E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation. The compound’s nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N'-benzylidenepropanehydrazides. Key structural analogues and their distinguishing features include:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The 4-nitro group in the target compound enhances electrophilicity and may improve binding to electron-rich biological targets (e.g., enzyme active sites) compared to methoxy or hydroxy analogues .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target compound’s nitro group is expected to exhibit strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch), absent in methoxy or hydroxy analogues . C=N stretches (1600–1620 cm⁻¹) are consistent across all analogues .
NMR Spectroscopy :
Computational Similarity Analysis
Per , Tanimoto and Dice similarity indices for the target compound versus analogues range from 0.65–0.85 (MACCS fingerprints), indicating moderate to high structural similarity. However, the nitro group reduces similarity scores compared to methoxy or hydroxy derivatives, highlighting its unique electronic profile .
Biological Activity
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide is a compound of significant interest due to its potential biological activities. This hydrazone derivative incorporates a benzimidazole moiety, which has been associated with various pharmacological properties, including antimicrobial, antitumor, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound can be represented as follows:
Its structure consists of a benzimidazole ring linked to a nitro-substituted benzylidene hydrazide, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit considerable antimicrobial properties. For instance, compounds similar to (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide | 64 | S. aureus |
| Similar Derivative | 128 | E. coli |
These findings suggest that the nitro group and the hydrazone linkage enhance the antibacterial efficacy of the compound .
Antitumor Activity
The antitumor potential of this compound has been evaluated through various in vitro assays. The compound demonstrated cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and promyelocytic leukemia (HL-60). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HL-60 | 20 | Cell cycle arrest |
The results indicate that the incorporation of the benzimidazole moiety is pivotal for enhancing the cytotoxicity against these cancer cell lines .
Antioxidant Activity
The antioxidant capacity of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide has also been assessed. In vitro assays showed that this compound can scavenge free radicals effectively, which may contribute to its overall therapeutic potential.
Study 1: Antimicrobial Efficacy
A study conducted by researchers on a series of hydrazone derivatives revealed that those containing nitro groups exhibited enhanced antimicrobial activities. The compound was tested against a panel of bacteria, showing significant inhibition at concentrations as low as 64 µg/mL against S. aureus.
Study 2: Antitumor Mechanism Exploration
In another investigation, the antitumor effects were attributed to the compound's ability to induce apoptosis in cancer cells. Flow cytometry and annexin V staining confirmed increased early apoptotic cells in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
